2,6-dichloro-N,N-dimethylpyrimidine-4-carboxamide
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Overview
Description
2,6-Dichloro-N,N-dimethylpyrimidine-4-carboxamide is a chemical compound with the molecular formula C7H8Cl2N2O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-N,N-dimethylpyrimidine-4-carboxamide typically involves the chlorination of pyrimidine derivatives followed by amination. One common method includes the reaction of 2,6-dichloropyrimidine with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination and amination processes. The starting materials are typically pyrimidine derivatives, which are chlorinated using chlorine gas or other chlorinating agents. The chlorinated product is then reacted with dimethylamine in a solvent such as ethanol or methanol under reflux conditions to yield the desired compound.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-N,N-dimethylpyrimidine-4-carboxamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to form carboxylic acids and amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis uses sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Substitution Reactions: Products include substituted pyrimidines with various functional groups.
Oxidation Reactions: Products include N-oxides of the pyrimidine ring.
Reduction Reactions: Products include reduced amines.
Hydrolysis: Products include carboxylic acids and dimethylamine.
Scientific Research Applications
2,6-Dichloro-N,N-dimethylpyrimidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-dichloro-N,N-dimethylpyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a biological response. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting antimicrobial or antiviral effects. The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloropyridine: A similar compound with a pyridine ring instead of a pyrimidine ring.
2,6-Dichloro-N,N-dimethylpyridin-4-amine: A related compound with an amine group instead of a carboxamide group.
2,6-Dichloropyrimidine: The parent compound from which 2,6-dichloro-N,N-dimethylpyrimidine-4-carboxamide is derived.
Uniqueness
This compound is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C7H7Cl2N3O |
---|---|
Molecular Weight |
220.05 g/mol |
IUPAC Name |
2,6-dichloro-N,N-dimethylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C7H7Cl2N3O/c1-12(2)6(13)4-3-5(8)11-7(9)10-4/h3H,1-2H3 |
InChI Key |
AYKWSGLTRHQWBV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC(=NC(=N1)Cl)Cl |
Origin of Product |
United States |
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